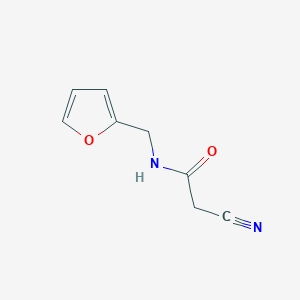

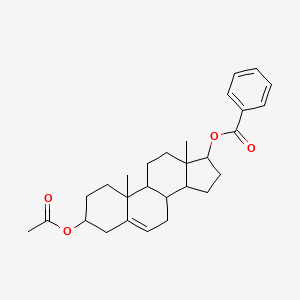

2-cyano-N-(furan-2-ylmethyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives involves reactions of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with different reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters. These processes lead to the formation of compounds that were further reacted with pyridinecarbaldehydes and 5-arylfurfural to produce 5-heterylidene derivatives, showcasing the versatility of the core structure in synthesizing a variety of chemically interesting compounds with potential anticancer activity (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Analysis

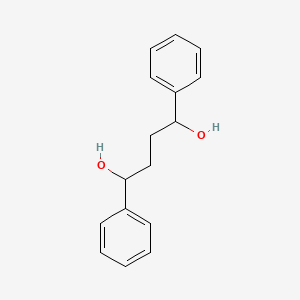

The crystal structure of this compound reveals an acetamide unit inclined to the furan ring, indicating a specific spatial arrangement that facilitates interactions such as hydrogen bonding within the crystal lattice. This structure is pivotal in understanding the compound's physical properties and reactivity (Subhadramma, Siddaraju, Naveen, Saravanan, & Gayathri, 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its active functional groups. For example, it can react with different aldehydes to form Schiff bases, demonstrating its utility in organic synthesis and the construction of complex molecules with potential biological activities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Scientific Research Applications

Anticancer Activity

2-Cyano-N-(furan-2-ylmethyl)acetamide derivatives have demonstrated promising anticancer properties. A study synthesized various derivatives of this compound and found potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. These findings indicate a potential application in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Chemical Synthesis and Reactivity

The compound has been used in various synthetic reactions. For instance, it undergoes facile decarboxylative Claisen rearrangement, a key reaction in organic synthesis (Craig, King, Kley, & Mountford, 2005). Additionally, its crystal structure has been studied, revealing important molecular interactions that could inform further synthetic applications (Subhadramma et al., 2015).

Antimicrobial Activity

This compound derivatives also exhibit antimicrobial properties. A study synthesized Schiff bases of this compound and screened them for antimicrobial activity, revealing potential in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antifungal Effects

The compound's derivatives have shown significant antifungal activities. A study focusing on the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives revealed their efficacy against various fungi, comparable to or exceeding that of known antifungals like ketoconazole (Kaplancıklı et al., 2013).

Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of novel heterocyclic systems, which are crucial in pharmaceutical research. It has been used in the synthesis of spiro-lactams and polysubstituted pyrroles, expanding the possibilities in the synthesis of furan and pyrrole derivatives (Peng et al., 2016).

Bioactivity Studies

Several studies have synthesized and evaluated derivatives of this compound for various bioactivities. For instance, pyrolin derivatives were synthesized and their antiexudative properties were investigated, showing promising biological activities (Chalenko et al., 2019). Another study involved the synthesis of furan-2-ylacetamides and explored their potential applications (Gabriele, Plastina, Salerno, & Mancuso, 2006).

Histamine H2 Receptor Antagonists

Research has been conducted on the synthesis of N-cyano and N-carbamoyl amidine derivatives of this compound, evaluating their potential as histamine H2 receptor antagonists. This suggests applications in treating conditions like peptic ulcers (Yanagisawa, Hirata, & Ishii, 1984).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It has been identified as a cytotoxic agent, suggesting that it may interact with cellular components involved in cell growth and proliferation .

Mode of Action

As a cytotoxic agent, it likely interacts with its targets, leading to changes that inhibit cell growth or induce cell death

Biochemical Pathways

Given its cytotoxic activity, it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

It has shown anticancer activity against leukemia cell lines, suggesting that it may induce cell death or inhibit cell proliferation in these cells .

properties

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICPABBXIAAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308038 | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59749-85-8 | |

| Record name | 59749-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A1: this compound is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []

Q2: How does the structure of this compound relate to its potential antimicrobial activity?

A2: While this compound itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []

Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of this compound?

A3: Research suggests that modifications to the core structure of this compound can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.

Q4: What analytical methods are commonly employed to characterize and quantify this compound and its derivatives?

A4: Researchers utilize a combination of techniques to characterize and quantify this compound and its derivatives. These include:

- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []

- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]

- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)